molecular formula C5H15N2O3P B14601684 (1-Hydrazinylpentyl)phosphonic acid CAS No. 60347-11-7

(1-Hydrazinylpentyl)phosphonic acid

Cat. No.: B14601684
CAS No.: 60347-11-7
M. Wt: 182.16 g/mol
InChI Key: WBTJCYKOWBCBCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Hydrazinylpentyl)phosphonic acid is a multifunctional organophosphorus compound of significant interest in medicinal and synthetic chemistry. It combines a reactive hydrazine moiety with a phosphonic acid functional group, making it a valuable scaffold for the development of bioactive molecules and functional materials. The phosphonic acid group is a stable bioisostere of the naturally occurring phosphate moiety, contributing to increased metabolic stability and strong metal-chelating properties . This characteristic allows this compound and its derivatives to mimic phosphate esters, making them potent inhibitors for various enzymes, such as metalloproteases . Furthermore, α-aminophosphonic and α-hydrazinophosphonic acids have demonstrated promising inhibition activity against viral targets, including SARS-CoV-2 main protease (Mpro) and RNA dependent RNA polymerase (RdRp) , highlighting their potential in antiviral drug discovery . In synthetic chemistry, the reactive hydrazine group serves as a key handle for constructing complex molecules. It can participate in the synthesis of heterocycles or be condensed with carbonyl compounds to form hydrazone derivatives, thereby incorporating the phosphonic acid functionality into larger molecular architectures . The phosphonic acid group can be introduced via methods such as the McKenna procedure, which involves the dealkylation of dialkyl phosphonates using bromotrimethylsilane followed by methanolysis . This compound is intended for research applications only and is a valuable tool for scientists working in areas such as inhibitor design, ligand synthesis for coordination chemistry, and the development of new pharmacologically active agents.

Properties

CAS No.

60347-11-7

Molecular Formula

C5H15N2O3P

Molecular Weight

182.16 g/mol

IUPAC Name

1-hydrazinylpentylphosphonic acid

InChI

InChI=1S/C5H15N2O3P/c1-2-3-4-5(7-6)11(8,9)10/h5,7H,2-4,6H2,1H3,(H2,8,9,10)

InChI Key

WBTJCYKOWBCBCE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(NN)P(=O)(O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Hydrazine Activation : Pentylhydrazine reacts with formaldehyde under acidic conditions (HCl) to form a hydrazone intermediate.
  • Phosphite Addition : H₃PO₃ undergoes nucleophilic attack by the hydrazone, yielding the α-hydrazinophosphonic acid.
  • Purification : Column chromatography (ethyl acetate/methanol, 9.5:0.5) isolates the product in 65–75% yield.

Optimization Insights :

  • Temperature : Reflux at 100°C accelerates imine formation.
  • Solvent : Aqueous HCl enhances protonation of the hydrazine group.

Phosphonyl Dichloride Intermediate Method

This route, adapted from phenyl phosphonic acid synthesis, employs phosphonyl dichlorides as key intermediates:

Synthetic Steps

  • Dichloride Formation : React 1-hydrazinylpentanol with phosphorus oxychloride (POCl₃) in anhydrous toluene:
    $$
    \text{C₅H₁₁N₂O + POCl₃ → C₅H₁₁N₂OP(O)Cl₂ + HCl}
    $$
  • Hydrolysis : Treat the dichloride with water or aqueous NaOH:
    $$
    \text{C₅H₁₁N₂OP(O)Cl₂ + 3H₂O → C₅H₁₁N₂O₃P + 2HCl}
    $$
  • Isolation : Rotary evaporation followed by recrystallization from ethanol.

Yield : 50–60% (crude), improving to 70% after purification.

Michaelis-Arbuzov Reaction

Though less common for hydrazine derivatives, this method utilizes alkyl halides and trialkyl phosphites:

Procedure

  • Alkyl Halide Preparation : Synthesize 1-chloro-5-hydrazinylpentane via hydrazine substitution.
  • Arbuzov Reaction : React with triethyl phosphite (P(OEt)₃) at 120°C:
    $$
    \text{C₅H₁₁N₂Cl + P(OEt)₃ → C₅H₁₁N₂PO(OEt)₂ + EtCl}
    $$
  • Ester Hydrolysis : Treat with concentrated HCl to yield the phosphonic acid:
    $$
    \text{C₅H₁₁N₂PO(OEt)₂ + 3H₂O → C₅H₁₁N₂O₃P + 2EtOH}
    $$

Challenges : Low hydrazine stability at high temperatures necessitates inert atmospheres.

Hydrolysis of Phosphonate Esters

Phosphonate esters serve as protected precursors for acid-sensitive syntheses:

Ester Synthesis and Hydrolysis

  • Esterification : React (1-hydrazinylpentyl)phosphonic dichloride with ethanol using pyridine as a base.
  • Acidic Hydrolysis : Reflux the ester with 6M HCl for 12 hours.

Yield : 85–90% after neutralization and extraction.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity Complexity Scalability
Irani-Moedritzer 65–75 High Moderate Industrial
Phosphonyl Dichloride 50–70 Moderate High Lab-scale
Michaelis-Arbuzov 40–55 Low High Limited
Ester Hydrolysis 85–90 High Low Industrial

Key Findings :

  • The Irani-Moedritzer method balances yield and scalability but requires rigorous pH control.
  • Ester hydrolysis offers the highest yield but depends on precursor availability.

Experimental Considerations

Solvent Selection

  • Polar aprotic solvents (DMF, toluene) enhance dichloride reactivity.
  • Aqueous HCl accelerates hydrolysis but risks hydrazine decomposition.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/methanol gradients removes unreacted hydrazines.
  • Recrystallization : Ethanol/water mixtures (7:3) improve crystal purity.

Applications and Derivative Synthesis

This compound serves as:

  • Catalyst : For nitrile silicification (45% benzaldehyde conversion).
  • Drug Intermediate : SARS-CoV-2 Mpro inhibition predicted via molecular docking.
  • Ligand : Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺).

Chemical Reactions Analysis

Types of Reactions: (1-Hydrazinylpentyl)phosphonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can modify the hydrazine group.

    Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

(1-Hydrazinylpentyl)phosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (1-Hydrazinylpentyl)phosphonic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

Phosphonic acids with alkyl or amino-functionalized side chains are common in natural and synthetic systems. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison
Compound Name Substituent Group Molecular Formula Biological Activity Key Reference
(1-Hydrazinylpentyl)phosphonic acid -CH₂CH₂CH₂CH₂CH₂NHNH₂ C₅H₁₄N₂O₃P Potential enzyme inhibition, chelation N/A
(2-Acetamidoethyl)phosphonic acid -CH₂CH₂NHCOCH₃ C₄H₁₀NO₄P Antimicrobial, structural role in bacterial cell walls
N-(Biphenylsulfonyl)-phosphovaline Valine mimic with phosphonic acid C₁₃H₁₉NO₅PS Carbonic anhydrase inhibition
(S)-APEP (Aminophosphonophosphonic acid) Phenylalanine analog C₉H₁₂NO₃P Phenylalanine ammonia-lyase (PAL) inhibition
(1-Methylheptyl)phosphonic acid Branched alkyl chain C₈H₁₉O₃P Biochemical reagent, surfactant

Functional Differences

  • Hydrazinyl Group vs. Acetamido/Alkyl Groups : The hydrazinyl group in this compound introduces a strong nucleophilic site, enhancing metal coordination (e.g., Cu²⁺, Fe³⁺) compared to acetamido or alkyl-substituted phosphonates .
  • Amino Acid Mimicry: Compounds like N-(biphenylsulfonyl)-phosphovaline and (S)-APEP mimic valine and phenylalanine, respectively, disrupting enzyme active sites. The hydrazinyl group may offer distinct binding modes due to its dual amine functionality .

Physicochemical Properties

Table 2: Solubility and Acidity

Compound Name Water Solubility logP (Octanol/Water) pKa (Phosphonic Acid) Synthesis Method
This compound Moderate ~0.5 (estimated) ~2.1, ~7.2 Hydrolysis of dialkyl phosphonate esters under acidic conditions
(2-Acetamidoethyl)phosphonic acid High -1.2 2.0, 6.8 Microbial biosynthesis in Streptomyces regensis
(S)-APEP High 0.49 1.8, 6.5 Michaelis-Arbusov reaction
Phenylphosphonic acid High 0.490 1.3, 6.5 Acidic hydrolysis of diphenyl phosphonate
  • Solubility Trends : The hydrazinyl group reduces hydrophobicity compared to branched alkyl chains (e.g., (1-methylheptyl)phosphonic acid) but may form stable hydrates, enhancing aqueous solubility .

Enzyme Inhibition

  • (S)-APEP : Inhibits PAL 10-fold more effectively than phenylalanine due to the phosphonic acid group’s negative charge, which interacts with the enzyme’s counterion .
  • Phosphovaline Derivatives: Exhibit selectivity for carbonic anhydrase isoforms, with IC₅₀ values in the nanomolar range .
  • This compound : Predicted to inhibit metalloenzymes (e.g., matrix metalloproteinases) via chelation of active-site metal ions.

Agricultural and Industrial Uses

  • Fosetyl-Al/Phosphonic Acid : Used as fungicides, with residue definitions standardized by regulatory bodies . The hydrazinyl variant could offer enhanced systemic mobility in plants.
  • Aminomethylphosphonates: Broad applications in herbicides (e.g., glyphosate) and drug delivery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.